2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
Description
This compound features a benzimidazole core substituted with a chlorine atom at position 5 and a methyl group at position 1, linked via a sulfanyl (thioether) bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a cyanomethyl (-CH2CN) group and a phenyl ring.
Properties
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-22-16-8-7-13(19)11-15(16)21-18(22)25-12-17(24)23(10-9-20)14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLQHJPTYQKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N(CC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide, identified by its CAS number 1223199-24-3, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to present a comprehensive overview of its biological activity.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₄OS
- Molecular Weight : 370.9 g/mol
- SMILES Notation : Cn1c(SCC(=O)N(CC#N)c2ccccc2)nc2cc(Cl)ccc21
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄OS |
| Molecular Weight | 370.9 g/mol |
| CAS Number | 1223199-24-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, benzimidazole-based compounds can induce apoptosis in various cancer cell lines. In particular, derivatives similar to the compound of interest have shown effectiveness against breast cancer cell lines such as MDA-MB-231.
Case Study: Induction of Apoptosis
In a study evaluating the apoptosis-inducing potential of benzimidazole derivatives, one derivative demonstrated a 22-fold increase in annexin V-FITC positivity compared to control groups, indicating strong pro-apoptotic activity. This suggests that the compound may also possess similar properties, warranting further investigation into its mechanisms and efficacy against specific cancer types .
Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. The inhibition of carbonic anhydrases (CAs) has been linked to the antimicrobial effects of certain compounds. The ability to inhibit CA activity can interfere with bacterial growth, making these compounds potential candidates for developing new antibiotics.
Table 2: Antimicrobial Activity Summary
| Compound | Target | IC50 (μM) |
|---|---|---|
| Benzimidazole Derivative A | CA IX | 10.93 - 25.06 |
| Benzimidazole Derivative B | CA II | 1.55 - 3.92 |
Mechanistic Studies
Mechanistic studies have provided insights into how these compounds exert their biological effects. For instance, the interaction with specific enzymes such as carbonic anhydrases has been elucidated through docking studies that predict binding affinities and potential pharmacokinetic properties.
Research Findings
Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of benzimidazole derivatives:
- Enzyme Inhibition : Inhibition assays demonstrated that certain derivatives could effectively inhibit CA IX with low IC50 values, indicating high potency.
- Cell Viability Assays : Compounds were tested against various cancer cell lines, revealing significant reductions in cell viability at specific concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
5-Methoxy-1H-benzimidazole Derivatives
Compounds such as 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide () replace the chloro and methyl groups with a methoxy (-OCH3) substituent. These derivatives demonstrated moderate antibacterial activity (e.g., against E. coli and S. aureus) and antifungal effects (e.g., C. albicans), suggesting that the benzimidazole sulfanyl-acetamide scaffold has inherent antimicrobial properties .
5-Chloro-1-methylbenzimidazole Core
The chloro substituent in the target compound enhances lipophilicity and may strengthen halogen bonding with biological targets, while the methyl group at position 1 sterically shields the benzimidazole ring from metabolic degradation. No direct biological data for the target compound are provided in the evidence, but analogous chloro-substituted benzimidazoles (e.g., in ) are often associated with enzyme inhibition or anticancer activity .
Variations in Acetamide Substituents
N-(Cyanomethyl)-N-phenyl vs. N-Aryl Substitutions
describes a compound with a trifluoromethylphenyl (-C6H4CF3) group on the acetamide nitrogen (2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide). The electron-withdrawing CF3 group enhances metabolic stability and may improve binding to hydrophobic enzyme pockets.
N-(Cyanomethyl)-N-phenyl vs. Diarylamine Acetamides
discusses diarylpyrimidinylacetamides (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) as reverse transcriptase inhibitors. While structurally distinct, these compounds highlight the importance of dual aromatic systems in targeting enzymes. The cyanomethyl group in the target compound may mimic such interactions by providing both hydrophobic (phenyl) and polar (nitrile) binding features .
Comparison with Heterocyclic Analogues
1,3,4-Oxadiazole Derivatives
evaluates 2-[(5-diphenylmethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(substituted phenyl)acetamides for anti-inflammatory activity. Replacing benzimidazole with oxadiazole alters the electron distribution and ring strain, which may shift activity toward cyclooxygenase (COX) inhibition rather than antimicrobial effects. Halogenated aryl groups in these compounds showed enhanced potency, suggesting that the chloro substituent in the target compound could similarly optimize activity .
Benzotriazole Acetamides
Benzotriazole derivatives (e.g., 2-(1H-benzotriazol-1-yl)-N-(4-hydroxyphenyl)acetamide in ) exhibit antioxidant properties. The triazole ring’s hydrogen-bonding capacity contrasts with benzimidazole’s aromaticity, underscoring how heterocycle choice directs biological function. The target compound’s benzimidazole may favor interactions with ATP-binding pockets or DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
